5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole
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Overview
Description
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a thiazole ring substituted with a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile.
Synthesis of 2-chloro-1,3-thiazole: This can be synthesized by the reaction of thioamide with phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or methoxy derivatives .
Scientific Research Applications
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of enzymes or receptors.
Agrochemistry: The compound can be explored for its potential as a pesticide or herbicide due to its bioactive properties.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of the target compound.
2-chloro-1,3-thiazole: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole share structural similarities and may exhibit similar reactivity.
Uniqueness
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole is unique due to the combination of the pyrazole and thiazole rings, which can impart distinct chemical and biological properties. This dual-ring system can enhance its potential as a versatile scaffold in various applications.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c8-5-1-11-12(3-5)4-6-2-10-7(9)13-6/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIDRJGAMAKMTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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